Elevated Lipophilicity Drives Membrane Permeability
The target compound, 2-(Diphenylmethyl)-1,3-thiazol-4-amine, exhibits a calculated LogP value of 3.73 . This is substantially higher than that of the unsubstituted parent scaffold, thiazol-4-amine (LogP range 0.26-0.60) [1], and many other simple 2- or 4-substituted thiazole analogs [2]. This increased lipophilicity, directly attributable to the diphenylmethyl moiety, predicts superior membrane permeability and altered tissue distribution characteristics.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 3.73 (calculated) |
| Comparator Or Baseline | Thiazol-4-amine (LogP 0.26 - 0.60) |
| Quantified Difference | Increase of 3.13 to 3.47 units |
| Conditions | Computational prediction (Hit2Lead database / ACD/Labs) |
Why This Matters
Higher LogP correlates with improved passive diffusion across biological membranes, making this scaffold a more suitable starting point for developing CNS-penetrant or intracellularly-acting drug candidates.
- [1] Molaid. (n.d.). 4-氨基噻唑 | 17720-99-9. View Source
- [2] ChemSrc. (2018). 4-氨基噻唑. View Source
